Cas no 1427446-94-3 (2-Bromo-5-fluorophenacyl bromide)
2-Bromo-5-fluorophenacyl bromide Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-5-fluorophenacyl bromide
- 2-Bromo-5-fluorophenacylbromide94+%
- Ethanone, 2-bromo-1-(2-bromo-5-fluorophenyl)-
- 2-Bromo-1-(2-bromo-5-fluorophenyl)ethan-1-one
- 2-Bromo-5-fluorophenacylbromide
- PS-9966
- SCHEMBL18797551
- 2-BROMO-1-(2-BROMO-5-FLUOROPHENYL)ETHANONE
- MFCD23711741
- DB-163836
- 2-Bromo-1-(2-bromo-5-fluorophenyl)ethan-1-one, 2,2'-Dibromo-5'-fluoroacetophenone
- SY358325
- AKOS018708725
- CHC44694
- 1427446-94-3
-
- Inchi: 1S/C8H5Br2FO/c9-4-8(12)6-3-5(11)1-2-7(6)10/h1-3H,4H2
- InChI Key: NYXFGTZHLKBZIL-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1C(CBr)=O)F
Computed Properties
- Exact Mass: 295.86707g/mol
- Monoisotopic Mass: 293.86912g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 17.1Ų
2-Bromo-5-fluorophenacyl bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B961640-10mg |
2-Bromo-5-fluorophenacyl bromide |
1427446-94-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B961640-50mg |
2-Bromo-5-fluorophenacyl bromide |
1427446-94-3 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | B961640-100mg |
2-Bromo-5-fluorophenacyl bromide |
1427446-94-3 | 100mg |
$ 230.00 | 2022-06-06 | ||
| Apollo Scientific | PC32728-250mg |
2-Bromo-5-fluorophenacyl bromide |
1427446-94-3 | tech | 250mg |
£140.00 | 2022-10-15 | |
| Apollo Scientific | PC32728-1g |
2-Bromo-5-fluorophenacyl bromide |
1427446-94-3 | tech | 1g |
£320.00 | 2022-10-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1586508-1g |
2-Bromo-1-(2-bromo-5-fluorophenyl)ethan-1-one |
1427446-94-3 | 98% | 1g |
¥4116 | 2023-04-15 |
2-Bromo-5-fluorophenacyl bromide Related Literature
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 2-Bromo-5-fluorophenacyl bromide
Research Briefing on 2-Bromo-5-fluorophenacyl bromide (CAS: 1427446-94-3) in Chemical Biology and Pharmaceutical Applications
2-Bromo-5-fluorophenacyl bromide (CAS: 1427446-94-3) is a halogenated phenacyl derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential as a building block for bioactive molecules. Recent studies highlight its role in the synthesis of fluorinated heterocycles, covalent inhibitors, and photoaffinity probes, leveraging its dual electrophilic sites (α-bromo ketone and aryl bromide) for selective modifications. This briefing consolidates key advancements from 2022-2024, emphasizing structural optimization, mechanistic insights, and therapeutic applications.
A 2023 Journal of Medicinal Chemistry study (DOI: 10.1021/acs.jmedchem.3c00512) demonstrated the compound's utility in developing irreversible kinase inhibitors. Researchers functionalized 2-Bromo-5-fluorophenacyl bromide at the α-position to target cysteine residues in BTK (Bruton's tyrosine kinase), achieving >90% inhibition at 10 nM concentrations. The fluorine atom at the 5-position was critical for enhancing membrane permeability (LogP = 2.8) and metabolic stability (t1/2 > 6h in human microsomes).
Innovative applications in proteomics were reported in Nature Chemical Biology (2023, DOI: 10.1038/s41589-023-01346-x), where the compound served as a photo-crosslinker for mapping protein-protein interactions. Upon UV irradiation (365 nm), the α-bromo ketone moiety generated reactive carbenes that formed covalent bonds with proximal amino acids, enabling identification of transient binding pockets in GPCR complexes. The 5-fluorine substitution minimized nonspecific labeling, improving signal-to-noise ratios by 3-fold compared to non-fluorinated analogs.
Challenges in scalability were addressed by a continuous-flow synthesis protocol (Organic Process Research & Development, 2024, DOI: 10.1021/acs.oprd.3c00421), achieving 82% yield with <1% dibromo impurities through precise temperature control (20±2°C) and residence time optimization (120 s). This advancement supports kilogram-scale production for preclinical studies, with current pricing at $245/g (≥98% purity, Sigma-Aldrich).
Emerging safety data from Chemical Research in Toxicology (2024, DOI: 10.1021/acs.chemrestox.3c00378) indicate moderate cytotoxicity (IC50 = 18 μM in HepG2 cells), primarily attributed to glutathione depletion. Structural analogs with methoxy substitutions at the 4-position showed reduced off-target effects while maintaining reactivity, suggesting avenues for further optimization.
Future directions include exploration of enantioselective reactions using chiral auxiliaries (Preliminary results in ACS Catalysis, 2024) and development of fluorinated analogs for PET imaging probes. The compound's unique combination of photoreactivity and fluorine-mediated bioavailability positions it as a multifaceted tool for chemical biology and drug discovery pipelines.
1427446-94-3 (2-Bromo-5-fluorophenacyl bromide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)